4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid
Overview
Description
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid typically involves the reaction of anthranilic acid derivatives with acyl or aroyl chlorides in dry pyridine . This reaction leads to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives, which can be further reacted with various amines and other reagents to yield the desired quinazolinone compound .
Industrial Production Methods
the principles of green chemistry, such as using water as a solvent and minimizing the use of hazardous chemicals, can be applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions with various amines and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, ethylcyanoacetate, and ethylacetoacetate . Reaction conditions typically involve the use of dry solvents and controlled temperatures to ensure high yields and purity of the products .
Major Products Formed
Major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit significant biological activities .
Scientific Research Applications
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as cathepsin G and human leukocyte elastase, which play roles in inflammation and immune response . Additionally, it may interfere with cellular signaling pathways, leading to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
Properties
IUPAC Name |
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-13-11-3-1-2-4-12(11)16-15(21)17(13)10-7-5-9(6-8-10)14(19)20/h1-8H,(H,16,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRWYCKULXAWGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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